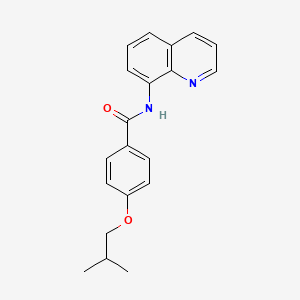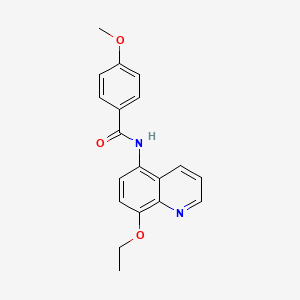![molecular formula C24H17ClN6O3 B14982620 4-chloro-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B14982620.png)
4-chloro-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with phenyl groups and a nitrobenzamide moiety
Preparation Methods
The synthesis of 4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired triazolopyrimidine ring system.
Substitution with Phenyl Groups: The triazolopyrimidine core is then substituted with phenyl groups at specific positions. This step may involve the use of organometallic reagents or other suitable methods to introduce the phenyl substituents.
Introduction of the Nitrobenzamide Moiety: The final step involves the introduction of the nitrobenzamide moiety through a coupling reaction. This step requires the use of appropriate coupling agents and reaction conditions to achieve the desired product.
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to enhance yield and purity.
Chemical Reactions Analysis
4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrobenzamide moieties. Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reduction reactions can be performed on the nitro group to yield the corresponding amine. Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and nitro positions. Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe for studying various biochemical pathways. It can be used to investigate enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound is being explored for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit specific cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have shown similar biological activities, including CDK2 inhibition.
Imidazole Derivatives: Imidazole-containing compounds have a different core structure but exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazole Derivatives: These compounds have a similar triazole ring and have been studied for their cytotoxic effects and potential therapeutic applications.
The uniqueness of 4-CHLORO-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17ClN6O3 |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
4-chloro-N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C24H17ClN6O3/c25-18-12-11-17(13-21(18)31(33)34)22(32)27-23-28-24-26-19(15-7-3-1-4-8-15)14-20(30(24)29-23)16-9-5-2-6-10-16/h1-14,20H,(H2,26,27,28,29,32) |
InChI Key |
UXEBEPCMWPDVDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14982538.png)
![7-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14982543.png)
![8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14982547.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B14982553.png)


![6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14982569.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B14982570.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B14982583.png)
![5-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14982603.png)
![N-(2-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982611.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B14982614.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14982628.png)
![N-(4-bromophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B14982630.png)
